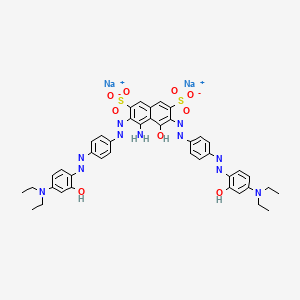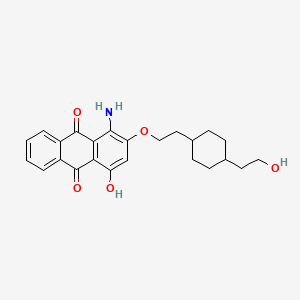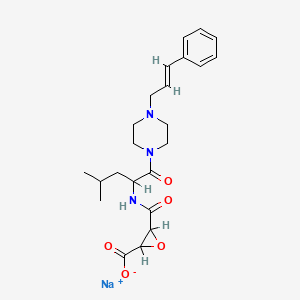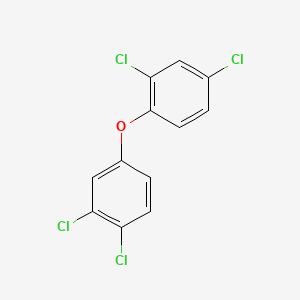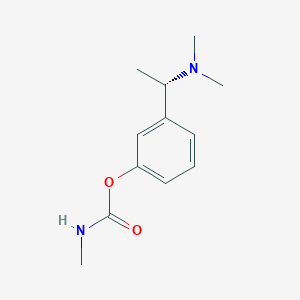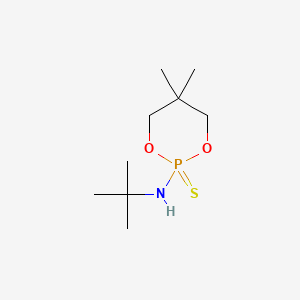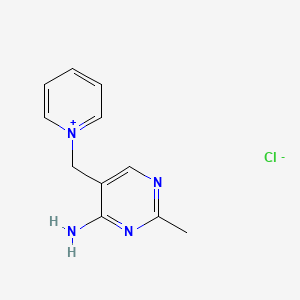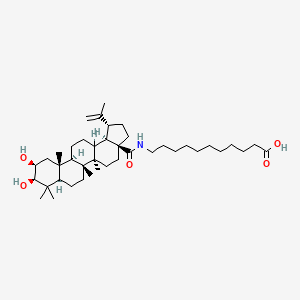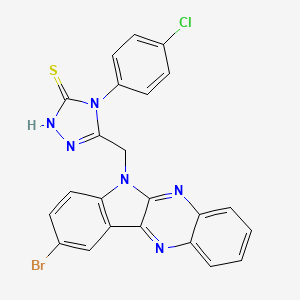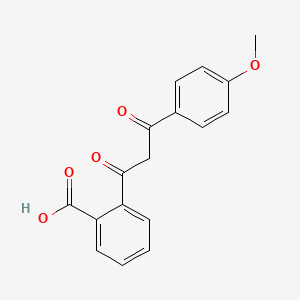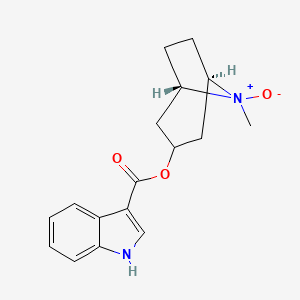
Tropisetron N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tropisetron N-oxide is a derivative of tropisetron, a selective serotonin 5-HT3 receptor antagonist. Tropisetron is primarily used as an antiemetic to treat nausea and vomiting induced by chemotherapy and radiotherapy. This compound is an oxidized form of tropisetron, where the nitrogen atom in the tropane ring is oxidized to form an N-oxide group. This modification can potentially alter the pharmacological properties of the compound, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tropisetron N-oxide typically involves the oxidation of tropisetron. One common method is the use of hydrogen peroxide or peracids as oxidizing agents. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure the selective formation of the N-oxide.
Industrial Production Methods
Industrial production of this compound follows similar principles but is scaled up to accommodate larger quantities. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Tropisetron N-oxide can undergo various chemical reactions, including:
Reduction: The N-oxide group can be reduced back to the parent amine using reducing agents such as zinc and acetic acid.
Substitution: The N-oxide group can participate in nucleophilic substitution reactions, where nucleophiles replace the oxygen atom.
Elimination: Under certain conditions, the N-oxide group can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Zinc, acetic acid.
Substitution: Nucleophiles such as halides, thiols.
Major Products Formed
Reduction: Tropisetron.
Substitution: Various substituted tropisetron derivatives.
Elimination: Alkenes.
Aplicaciones Científicas De Investigación
Tropisetron N-oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study the reactivity of N-oxide compounds.
Biology: Investigated for its potential effects on serotonin receptors and other biological targets.
Medicine: Explored for its potential therapeutic effects, including antiemetic and analgesic properties.
Industry: Used in the development of new pharmaceuticals and chemical processes.
Mecanismo De Acción
Tropisetron N-oxide exerts its effects primarily through its interaction with serotonin 5-HT3 receptors. The N-oxide group may enhance or modify the binding affinity of the compound to these receptors, leading to altered pharmacological effects. The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to involve modulation of neurotransmitter release and receptor activity.
Comparación Con Compuestos Similares
Similar Compounds
Granisetron: Another 5-HT3 receptor antagonist used as an antiemetic.
Ondansetron: Widely used 5-HT3 receptor antagonist with similar applications.
Palonosetron: A newer 5-HT3 receptor antagonist with a longer half-life.
Uniqueness
Tropisetron N-oxide is unique due to the presence of the N-oxide group, which can alter its pharmacokinetic and pharmacodynamic properties compared to other 5-HT3 receptor antagonists. This modification can potentially lead to differences in efficacy, side effects, and therapeutic applications.
Propiedades
Número CAS |
124077-53-8 |
|---|---|
Fórmula molecular |
C17H20N2O3 |
Peso molecular |
300.35 g/mol |
Nombre IUPAC |
[(1S,5R)-8-methyl-8-oxido-8-azoniabicyclo[3.2.1]octan-3-yl] 1H-indole-3-carboxylate |
InChI |
InChI=1S/C17H20N2O3/c1-19(21)11-6-7-12(19)9-13(8-11)22-17(20)15-10-18-16-5-3-2-4-14(15)16/h2-5,10-13,18H,6-9H2,1H3/t11-,12+,13?,19? |
Clave InChI |
ZJDMWMPLTBHMFL-WVPWYFHKSA-N |
SMILES isomérico |
C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C3=CNC4=CC=CC=C43)[O-] |
SMILES canónico |
C[N+]1(C2CCC1CC(C2)OC(=O)C3=CNC4=CC=CC=C43)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




